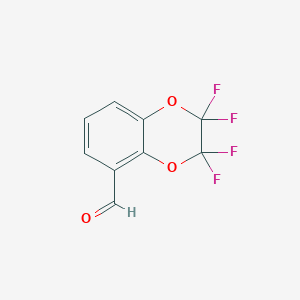

2,2,3,3-Tetrafluoro-1,4-benzodioxane-5- carboxaldehyde

CAS No.: 119922-99-5

Cat. No.: VC7903241

Molecular Formula: C9H4F4O3

Molecular Weight: 236.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 119922-99-5 |

|---|---|

| Molecular Formula | C9H4F4O3 |

| Molecular Weight | 236.12 g/mol |

| IUPAC Name | 2,2,3,3-tetrafluoro-1,4-benzodioxine-5-carbaldehyde |

| Standard InChI | InChI=1S/C9H4F4O3/c10-8(11)9(12,13)16-7-5(4-14)2-1-3-6(7)15-8/h1-4H |

| Standard InChI Key | VENUCPDYGRACGX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C=O |

| Canonical SMILES | C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C=O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2,2,3,3-tetrafluoro-1,4-benzodioxane-5-carboxaldehyde is C₉H₄F₄O₃, with a molecular weight of 252.12 g/mol. The benzodioxane ring system consists of a six-membered dioxane ring fused to a benzene moiety, with fluorine atoms occupying the 2 and 3 positions. The carboxaldehyde group at position 5 introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions.

Key Structural Features:

-

Fluorine Substitution: The tetrafluoro configuration at positions 2 and 3 significantly increases the compound’s lipophilicity and metabolic stability, as fluorine’s electronegativity strengthens carbon-fluorine bonds and reduces susceptibility to enzymatic degradation.

-

Aldehyde Functionality: The carboxaldehyde group serves as a versatile handle for chemical modifications, facilitating the synthesis of Schiff bases, hydrazones, and other derivatives.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₄F₄O₃ |

| Molecular Weight | 252.12 g/mol |

| CAS Registry Number | 159276-63-8 (6-isomer) |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) |

| Melting Point | Not reported in open literature |

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis of fluorinated benzodioxane-carboxaldehydes typically involves sequential fluorination and functionalization steps:

-

Benzodioxane Precursor Formation:

-

A diol precursor undergoes cyclization with a fluorinated aromatic compound under acidic conditions to form the benzodioxane scaffold.

-

Example: Reaction of catechol derivatives with 1,2-difluoroethylene glycol in the presence of sulfuric acid.

-

-

Fluorination:

-

Fluorinating agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) introduce fluorine atoms at positions 2 and 3.

-

Reaction conditions: Temperatures between −10°C and 25°C, anhydrous environments to prevent hydrolysis.

-

-

Aldehyde Introduction:

-

Vilsmeier-Haack formylation or Friedel-Crafts acylation introduces the carboxaldehyde group at the desired position.

-

For example, treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates the aldehyde functionality.

-

Industrial-Scale Production

Industrial methods prioritize efficiency and yield through:

-

Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time), reducing side reactions.

-

Automated Purification Systems: Chromatography and crystallization techniques ensure high purity (>95%) for research and pharmaceutical applications.

Chemical Reactivity and Derivative Formation

The compound’s reactivity centers on its aldehyde group and fluorinated ring:

Aldehyde-Driven Reactions

-

Oxidation: Forms carboxylic acids using KMnO₄ or CrO₃ under acidic conditions.

-

Reduction: Converts to primary alcohols via NaBH₄ or LiAlH₄.

-

Nucleophilic Additions: Forms imines with amines or hydrazones with hydrazines, useful in drug design.

Fluorine-Specific Reactivity

-

Nucleophilic Aromatic Substitution (SNAr): Fluorine atoms at positions 2 and 3 activate the ring for substitution with alkoxides or amines.

-

Electrophilic Substitution: Limited due to fluorine’s deactivating effects, but feasible under strong Lewis acid catalysis.

Applications in Scientific Research

Medicinal Chemistry

-

Drug Candidate Synthesis: The aldehyde group enables conjugation with pharmacophores, enhancing target affinity. Derivatives have shown promise as enzyme inhibitors (e.g., kinase inhibitors in cancer therapy).

-

Prodrug Development: Fluorination improves blood-brain barrier penetration, making the compound valuable in central nervous system (CNS) drug design.

Materials Science

-

Polymer Modification: Incorporation into polymer backbones enhances thermal stability and chemical resistance.

-

Liquid Crystals: Fluorinated benzodioxanes contribute to low-temperature mesophases in display technologies.

Biological Studies

-

Fluorine Tracing: The compound’s stability allows use as a tracer in metabolic pathway studies.

-

Protein Labeling: Aldehyde groups form stable Schiff bases with lysine residues, enabling protein conjugation.

Biological Activity and Mechanisms

Antimicrobial Effects

-

Bacterial Growth Inhibition: Fluorine’s electronegativity disrupts microbial cell membrane integrity, showing efficacy against Gram-positive pathogens.

Comparison with Related Compounds

Table 2: Structural and Functional Comparisons

| Compound | Key Differences | Applications |

|---|---|---|

| 2,2,3,3-Tetrafluoro-1,4-benzodioxane | Lacks aldehyde group; reduced reactivity | Solvent additive |

| 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane | Bromine enables cross-coupling reactions | Organic synthesis |

| 2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde | Acetaldehyde chain; enhanced flexibility | Polymer chemistry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume